SKA-121

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

SKA-121: es un compuesto sintético conocido por su papel como activador selectivo de los canales de potasio activados por calcio de conductancia intermedia (KCa3.1). También se sabe que activa los canales de potasio activados por calcio de pequeña conductancia (KCa2.3) pero con una potencia significativamente menor . El compuesto ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas, particularmente en la investigación cardiovascular y neurológica .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: SKA-121 se sintetiza mediante un enfoque de reemplazo isostérico. La ruta sintética detallada implica la formación de la estructura de nafto[2,1-d]oxazol-2-amina, que es un componente clave de this compound . Las condiciones de reacción suelen implicar el uso de disolventes orgánicos y catalizadores para facilitar la formación del producto deseado.

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el compuesto se sintetiza en laboratorios para fines de investigación. El proceso de producción implica técnicas estándar de síntesis orgánica, que incluyen pasos de purificación como la recristalización y la cromatografía para lograr altos niveles de pureza .

Análisis De Reacciones Químicas

Tipos de reacciones: SKA-121 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y condiciones comunes:

Reacciones de sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las reacciones se llevan a cabo típicamente en disolventes orgánicos a temperaturas controladas.

Reacciones de oxidación: Se pueden utilizar agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reacciones de reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados de this compound con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

Química: SKA-121 se utiliza como un compuesto de herramienta para estudiar la modulación de los canales de potasio. Ayuda a comprender las relaciones estructura-actividad de estos canales y su papel en la fisiología celular .

Biología: En la investigación biológica, this compound se utiliza para investigar el papel de los canales de potasio en varios procesos celulares, incluida la proliferación celular, la apoptosis y el transporte de iones .

Medicina: this compound tiene posibles aplicaciones terapéuticas en el tratamiento de enfermedades cardiovasculares, hipertensión y trastornos neurológicos. Se ha demostrado que reduce la presión arterial en modelos animales y puede tener efectos neuroprotectores .

Industria: Si bien se utiliza principalmente en la investigación, el papel de this compound en la modulación de los canales de potasio lo convierte en un candidato para el desarrollo de nuevos fármacos dirigidos a estos canales .

Mecanismo De Acción

SKA-121 ejerce sus efectos activando selectivamente los canales de potasio activados por calcio de conductancia intermedia (KCa3.1). Se une al dominio de unión a la calmodulina del canal, aumentando la sensibilidad del canal a los iones de calcio. Esto da como resultado una mayor probabilidad de apertura del canal, lo que permite que fluyan más iones de potasio y, por lo tanto, modula la excitabilidad celular y la homeostasis iónica .

Comparación Con Compuestos Similares

Compuestos similares:

SKA-31: Otro activador selectivo de los canales KCa3.1, pero con diferentes perfiles de potencia y selectividad.

Singularidad: this compound es único en su alta selectividad para los canales KCa3.1 sobre otros canales de potasio. Esta selectividad lo convierte en una herramienta valiosa para estudiar los roles específicos de los canales KCa3.1 en varios procesos fisiológicos y patológicos .

Actividad Biológica

SKA-121 is a novel compound classified as a positive allosteric modulator of the intermediate-conductance calcium-activated potassium (KCa3.1) channels. This compound has garnered attention due to its selective activation properties and potential therapeutic applications, particularly in cardiovascular health and cancer treatment. This article reviews the biological activity of this compound, summarizing key research findings, including its mechanism of action, selectivity, and effects observed in various studies.

This compound operates primarily by shifting the calcium-concentration response curve of KCa3.1 channels to the left, enhancing channel activation at lower calcium concentrations. This modulation results in increased potassium ion flow, leading to cellular hyperpolarization and vasodilation effects.

Key Findings:

- EC50 Value : The effective concentration for this compound is approximately 109 nM, indicating its potency in activating KCa3.1 channels .

- Selectivity : this compound exhibits a 40-fold selectivity for KCa3.1 over KCa2.3 and a 200 to 400-fold selectivity over voltage-gated sodium (NaV) and potassium (KV) channels .

Cardiovascular Impact

Research indicates that this compound significantly lowers mean arterial blood pressure in both normotensive and hypertensive mouse models. Importantly, this effect is not observed in KCa3.1 knockout mice, confirming the specificity of this compound's action on these channels.

| Study | Dose (mg/kg) | Effect on Blood Pressure | Notes |

|---|---|---|---|

| Coleman et al., 2014 | 100 | Significant decrease | Efficacy in both normotensive and hypertensive models |

| Lee et al., 2019 | 100 | Not applicable (KCa3.1 -/- mice) | Confirmed specificity of action |

Modulation of Cytokine Production

Recent studies have shown that this compound can influence immune responses by modulating cytokine production in macrophages. Specifically, treatment with this compound resulted in decreased levels of IL-8 and IL-10, which are associated with tumor progression and immune evasion.

| Cytokine | Baseline Level (pg/ml) | Post-Treatment Level (pg/ml) | Statistical Significance |

|---|---|---|---|

| IL-8 | Elevated | Significantly reduced | p < 0.01 |

| IL-10 | Elevated | Significantly reduced | p < 0.01 |

These findings suggest that this compound may play a role in enhancing anti-tumor immunity by inhibiting pro-tumorigenic cytokines .

Case Studies

Case Study 1: Blood Pressure Regulation

In a study involving normotensive and hypertensive mice, administration of this compound led to a marked reduction in blood pressure without significant side effects commonly associated with other KCa channel activators. This highlights its potential as a therapeutic agent for hypertension.

Case Study 2: Immune Modulation

In another investigation focusing on THP-1-derived macrophages, this compound treatment significantly downregulated IL-10 and IL-8 production. This suggests a potential application in cancer therapy by reducing tumor-promoting inflammation .

Propiedades

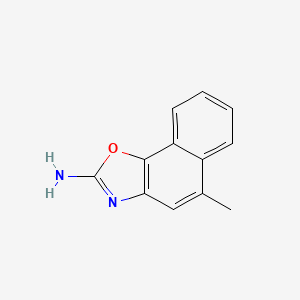

IUPAC Name |

5-methylbenzo[g][1,3]benzoxazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-7-6-10-11(15-12(13)14-10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEGUERWMMMQFJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C13)OC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does SKA-121 interact with its target and what are the downstream effects?

A1: this compound binds to the interface of the calmodulin (CaM) N-lobe and the CaM-binding domain (CaM-BD) of the KCa3.1 channel [, ]. This interaction enhances the channel's sensitivity to calcium, leading to its activation at lower calcium concentrations []. KCa3.1 activation plays a role in various physiological processes, and its modulation by this compound has been linked to blood pressure regulation [].

Q2: What are the structural determinants for this compound's selectivity towards KCa3.1 over KCa2 channels?

A2: this compound displays high selectivity for KCa3.1 over KCa2 channels, particularly KCa2.3. This selectivity is attributed to specific structural interactions within the binding site. This compound forms a hydrogen bond network with R362, a residue present in KCa3.1 but not KCa2.3 []. Furthermore, the compound exhibits favorable shape complementarity and hydrophobic interactions with residues S372 and M368 on KCa3.1, as well as M72 on CaM at the binding interface []. These specific interactions contribute significantly to its enhanced selectivity profile.

Q3: What is the significance of the 5-methyl group in this compound for its selectivity profile?

A3: The introduction of the 5-methyl group on the naphtho[2,1-d]oxazol-2-amine scaffold, differentiating it from its parent compound SKA-31, is crucial for the enhanced KCa3.1 selectivity observed in this compound []. This single methyl group substitution improves the overall shape complementarity and allows for more favorable hydrophobic interactions with residues like S372 and M368 on KCa3.1, leading to increased potency and selectivity for this channel subtype compared to KCa2 channels [].

Q4: Have any in vivo studies been conducted with this compound, and what were the outcomes?

A4: Yes, this compound has been investigated in vivo using blood pressure telemetry experiments []. Administration of this compound (100 mg/kg, intraperitoneal) resulted in a significant decrease in mean arterial blood pressure in both normotensive and hypertensive wild-type mice. Notably, this effect was absent in KCa3.1 knockout mice, confirming the compound's on-target activity and the role of KCa3.1 in blood pressure regulation [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.